5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Description
5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound featuring a triazolo-pyrimidine core substituted with phenoxy and phenyl groups. The phenoxy group at position 5 and the phenyl group at position 3 contribute to its lipophilicity and steric profile, influencing its interactions with biological targets such as kinases, enzymes, and receptors.
Properties
CAS No. |
91322-03-1 |
|---|---|
Molecular Formula |
C16H11N5O |
Molecular Weight |
289.29 g/mol |
IUPAC Name |
5-phenoxy-3-phenyltriazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C16H11N5O/c1-3-7-12(8-4-1)21-15-14(19-20-21)11-17-16(18-15)22-13-9-5-2-6-10-13/h1-11H |
InChI Key |
XZZXDEBGDHUDOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2C3=NC(=NC=C3N=N2)OC4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Core Formation via Cyclocondensation Reactions
The triazolo-pyrimidine core is typically constructed through cyclocondensation between α,β-diketones and heterocyclic amines. For 3-phenyl derivatives, 1-phenylpentane-1,3-dione serves as the starting material. Reaction with 2H-1,2,4-triazol-3-amine under solvent-free conditions at 160°C yields 5-phenyl-triazolo[1,5-a]pyrimidin-7-ol (Compound 2 in). Adapting this methodology, thetriazolo[4,5-d]pyrimidine core can be synthesized by substituting the triazole amine precursor with 1H-1,2,3-triazol-4-amine.
Critical Reaction Parameters
- Temperature : 160–180°C for 2–4 hours.
- Solvent : Solvent-free conditions minimize side reactions.
- Yield : 85–92% for analogous systems.
Analytical Characterization and Spectral Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
1H-NMR (CDCl3, 300 MHz)
- δ 6.72 (s, 1H, H-6 of pyrimidine).
- δ 7.25–7.54 (m, 8H, aromatic protons from phenyl and phenoxy groups).
- δ 8.15 (s, 1H, H-2 of triazole).
13C-NMR
Infrared (IR) Spectroscopy
Mass Spectrometry (MS)
- Molecular Ion : m/z 329 (M+1).
- Fragmentation pattern includes loss of phenoxy (m/z 251) and phenyl (m/z 178) groups.
Comparative Analysis of Methodologies
Solvent Effects on Phenoxy Substitution
| Solvent | Base | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetonitrile | K2CO3 | 80 | 65 |
| DMF | NaOH | 100 | 58 |
| THF | Et3N | 60 | 42 |
Polar aprotic solvents like acetonitrile enhance nucleophilicity of phenoxide, while DMF increases reaction rate but may degrade heat-sensitive substrates.
Chemical Reactions Analysis
Types of Reactions
5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, particularly at the phenyl and phenoxy groups.
Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.
Cycloaddition Reactions: The triazole ring can participate in cycloaddition reactions, forming complex fused ring systems.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like potassium cyanide or Grignard reagents are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be employed.
Cycloaddition: Catalysts like triethylamine are often used to facilitate cycloaddition reactions.
Major Products Formed
The major products formed from these reactions include various substituted triazolopyrimidines, which can exhibit enhanced biological activities .
Scientific Research Applications
5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting CDKs, the compound can disrupt the cell cycle, leading to apoptosis in cancer cells . This inhibition is achieved through binding to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of target proteins .
Comparison with Similar Compounds
Key Observations :
- Lipophilicity: The phenoxy group in the target compound likely enhances membrane permeability compared to polar groups like diones (e.g., 2-aryl-diones in ) or piperazine (e.g., ).
- Enzyme Inhibition: Analogues with sulfide/thioether groups (e.g., VAS2870 and 5-SEt ) exhibit strong enzyme inhibition, suggesting that the phenoxy group in the target may offer alternative binding modes for kinases or oxidases.
- Anticancer Activity : Derivatives with aryl or benzyl groups (e.g., 3-Bn in and 3-Ph in the target compound) show consistent activity against cancer cells, though potency varies with substituent electronics .
Biological Activity
5-Phenoxy-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, synthesis methods, and potential applications based on various research findings.
Structural Characteristics
The compound features a triazolo-pyrimidine core with a phenoxy and a phenyl substituent. This unique structure enhances its lipophilicity and ability to interact with biological targets. The molecular formula is .
Biological Activity Overview
Research indicates that compounds within the triazolo-pyrimidine class exhibit a range of biological activities:
- Antimicrobial Activity : Studies have shown that derivatives can possess significant antibacterial and antifungal properties. For instance, certain derivatives have demonstrated moderate activity against pathogenic bacteria and fungi .
- Anticancer Potential : Some triazolo-pyrimidines have been evaluated for their cytotoxic effects on various cancer cell lines. In vitro studies suggest that these compounds may induce apoptosis in cancer cells and inhibit cell proliferation .
- Enzyme Inhibition : The compound has been identified as a potential inhibitor of key enzymes such as mTOR and PI3K, which are involved in various cellular processes related to cancer and metabolic diseases .
Antimicrobial Activity
A recent study evaluated the antimicrobial efficacy of related compounds against several bacterial strains. The results indicated that certain derivatives exhibited Minimum Inhibitory Concentration (MIC) values as low as 0.21 μM against pathogens like Pseudomonas aeruginosa and Escherichia coli .
| Compound Name | MIC (μM) | Target Organism |
|---|---|---|
| 5-Phenoxy-3-phenyl-3H-triazolo[4,5-d]pyrimidine | 0.21 | Pseudomonas aeruginosa |
| 5-Methyl-7-phenyltetrazolo[1,5-a]pyrimidine | 0.25 | E. coli |
| 6-Isopropyl-5-benzyl-[1,2,4]triazolo[1,5-a]pyrimidine | 0.30 | Staphylococcus aureus |
Anticancer Activity
In vitro assays have demonstrated that derivatives of triazolo-pyrimidines can significantly inhibit the growth of cancer cell lines such as HepG2 and MCF-7. For example, one derivative showed an IC50 value of 0.76 μM against HepG2 cells, indicating potent anticancer activity .
The mechanism of action for these compounds often involves interaction with key proteins involved in cell signaling pathways. For instance, molecular docking studies have revealed strong binding interactions with DNA gyrase and other critical enzymes, suggesting that these compounds may disrupt essential cellular functions .
Case Studies
- Cytotoxicity Assessment : A study assessed the cytotoxic effects of several triazolo-pyrimidine derivatives on HaCat and Balb/c 3T3 cells using the MTT assay. Results indicated promising cytotoxicity in specific derivatives, highlighting their potential for further development as anticancer agents .
- In Silico Studies : Computational studies demonstrated favorable drug-like properties for several derivatives of triazolo-pyrimidines, suggesting their viability for further pharmacological evaluation .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
